molecular formula C11H23ClN2O B13512663 N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride

Cat. No.: B13512663
M. Wt: 234.76 g/mol
InChI Key: CHADWTHURBWYTI-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a cyclopentylmethyl and a 3-aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride typically involves the reaction of cyclopentylmethylamine with 3-aminopropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-N-(cyclohexylmethyl)acetamide
  • N-(3-aminopropyl)-N-(cyclopropylmethyl)acetamide
  • N-(3-aminopropyl)-N-(cyclobutylmethyl)acetamide

Uniqueness

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is unique due to its specific cyclopentylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications where specific interactions or effects are desired.

Properties

Molecular Formula

C11H23ClN2O

Molecular Weight

234.76 g/mol

IUPAC Name

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide;hydrochloride

InChI

InChI=1S/C11H22N2O.ClH/c1-10(14)13(8-4-7-12)9-11-5-2-3-6-11;/h11H,2-9,12H2,1H3;1H

InChI Key

CHADWTHURBWYTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCN)CC1CCCC1.Cl

Origin of Product

United States

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